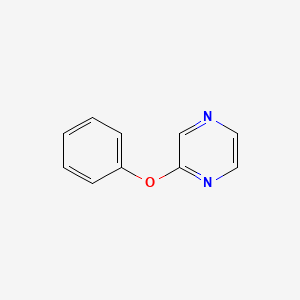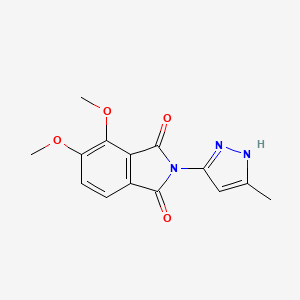![molecular formula C24H25FN2O2 B6583305 N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide CAS No. 849685-30-9](/img/structure/B6583305.png)
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups. It has a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The molecule also contains a fluorophenyl group, which is a phenyl group (a benzene ring) with a fluorine atom attached. Additionally, it has a morpholine group, which is a six-membered ring containing four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The naphthalene group is planar due to the conjugated pi system of the fused benzene rings. The fluorophenyl group would introduce some electron-withdrawing character due to the electronegativity of fluorine. The morpholine ring is a heterocycle and could potentially exist in different conformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar amide group could increase its solubility in polar solvents. The aromatic rings could contribute to a higher melting point and lower solubility in nonpolar solvents .Wirkmechanismus
The mechanism of action of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide is not fully understood. However, it is known that this compound acts as an inhibitor of several enzymes, including cytochrome P450, thymidylate synthase, and aldolase. It is believed that this compound binds to the active site of these enzymes and blocks the activity of the enzyme. In addition, this compound has been shown to inhibit the activity of other enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively. It has been shown to inhibit the activity of several enzymes, including cytochrome P450, thymidylate synthase, and aldolase. In addition, this compound has been shown to inhibit the activity of cyclooxygenase, which is involved in the production of prostaglandins. This compound has also been shown to have anti-inflammatory and anti-cancer effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and can be stored for long periods of time without degradation. In addition, this compound is non-toxic and has been shown to be relatively safe for use in laboratory experiments. However, there are some limitations to the use of this compound in laboratory experiments. For example, this compound is not very soluble in water, which can make it difficult to use in some experiments. In addition, this compound has been shown to be unstable in the presence of light and heat, which can limit its use in some experiments.
Zukünftige Richtungen
The potential applications of N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide are still being explored, and there are a number of future directions that could be pursued. One potential direction is the development of this compound-based drugs that could be used to treat a variety of diseases. In addition, this compound could be used to study the mechanism of action of various enzymes, as well as the effects of various drugs on metabolic pathways. Finally, this compound could be used to study the effects of various environmental factors on biochemical processes.
Synthesemethoden
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide can be synthesized through a number of different methods. The most common method of synthesis is through the reaction of 2-naphthylacetic acid (NAA) with 4-fluorophenyl morpholine. This reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified through recrystallization. Other methods of synthesis have also been developed, such as the reaction of NAA with 4-chlorophenyl morpholine and the reaction of NAA with 4-bromophenyl morpholine.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-(naphthalen-1-yl)acetamide has been studied extensively for its potential applications in the fields of biochemistry and physiology. It has been used as a model substrate for studying the mechanism of action of enzymes, as well as for its potential as a drug target. In addition, this compound has been used to study the mechanism of action of several enzymes, including cytochrome P450, thymidylate synthase, and aldolase. It has also been used to study the effects of various drugs on metabolic pathways.
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c25-21-10-8-19(9-11-21)23(27-12-14-29-15-13-27)17-26-24(28)16-20-6-3-5-18-4-1-2-7-22(18)20/h1-11,23H,12-17H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPYIIGNFBQVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B6583234.png)
![N-[(oxolan-2-yl)methyl]-1H-indole-6-carboxamide](/img/structure/B6583242.png)
![N-[2-(3-methoxyphenyl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B6583256.png)
![N-[(oxan-3-yl)methyl]quinoxalin-2-amine](/img/structure/B6583263.png)
![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B6583266.png)
![2-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B6583288.png)
![1-(2,3-dimethylphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B6583294.png)
![1-(2,3-dimethylphenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6583296.png)

![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B6583310.png)
![3-(2-methoxyphenyl)-7-[(3-methoxyphenyl)amino]-4H-chromen-4-one](/img/structure/B6583312.png)
![N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B6583326.png)